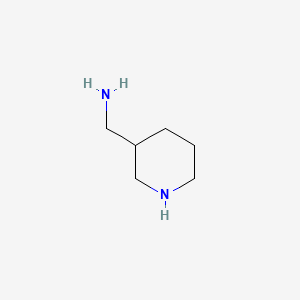

Piperidin-3-ylmethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperidin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOVLZSJBYKHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945777 | |

| Record name | 1-(Piperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23099-21-0 | |

| Record name | 3-(Aminomethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23099-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine-3-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023099210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Piperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-3-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Piperidine Scaffold: a Privileged Structure in Drug Discovery

The piperidine (B6355638) ring is a six-membered heterocycle containing a nitrogen atom that is a cornerstone in pharmaceutical development. encyclopedia.pub It is one of the most common heterocyclic fragments found in drugs approved by the U.S. Food and Drug Administration (FDA), underscoring its importance. researchgate.netugent.be The prevalence of this scaffold is attributed to several favorable characteristics that make it a "privileged scaffold" in medicinal chemistry.

Introducing chiral piperidine scaffolds into potential drug molecules can help modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com Its three-dimensional, non-planar structure allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. whiterose.ac.uk

The piperidine motif is present in numerous classes of pharmaceuticals, demonstrating its wide-ranging biological activities. researchgate.net These include treatments for central nervous system (CNS) disorders, cancer, and infectious diseases. encyclopedia.pubugent.be

Table 1: Examples of Marketed Drugs Featuring a Piperidine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Risperidone | Antipsychotic lookchem.com |

| Donepezil | Anticholinergic (for Alzheimer's disease) lookchem.com |

| Fentanyl | Analgesic lookchem.com |

| Fexofenadine | Antiallergic lookchem.com |

| Tiagabine | Anticonvulsant lookchem.com |

| Melperone | Antipsychotic mdpi.com |

| Ritalin (Methylphenidate) | CNS Stimulant |

| Paroxetine | Antidepressant |

Piperidin 3 Ylmethanamine As a Versatile Synthetic Building Block

Piperidin-3-ylmethanamine serves as a crucial intermediate and building block in the development of new pharmaceutical agents. lookchem.comresearchgate.net Its structure, which contains a piperidine (B6355638) ring substituted with an aminomethyl group, offers two key points for chemical modification: the secondary amine within the piperidine ring and the primary amine of the aminomethyl side chain. This dual functionality allows for the creation of diverse and complex molecular architectures.

The compound's utility is highlighted in its role as a precursor for creating orthogonally protected derivatives, which are essential for controlled, stepwise synthesis of more complex molecules. lookchem.comresearchgate.net This means that one amine group can be chemically protected while the other is modified, and vice-versa, enabling precise control over the final structure of the drug candidate. Researchers have developed straightforward, high-yield procedures to synthesize these valuable intermediates from commercially available starting materials like nipecotamide (B1220166). lookchem.comresearchgate.net

The flexibility of this compound allows it to be used as a linker or scaffold to connect different pharmacophores, a strategy often employed in the design of multi-target drugs. For instance, it has been used as a linker in the creation of triazine-quinoline hybrids being investigated for their potential in treating Alzheimer's disease.

Research Trajectories and Potential Therapeutic Applications

Strategies for this compound Synthesis

The construction of the this compound core can be achieved through several distinct pathways, each with its own advantages regarding starting materials, scalability, and the introduction of desired substituents.

Multi-Step Synthesis Approaches

Complex drug molecules often necessitate multi-step synthetic sequences to build the required chemical architecture. msesupplies.com One such approach for obtaining enantiomerically pure 3-amino substituted piperidine derivatives starts from the natural α-amino acid, L-glutamic acid. researchgate.net This multi-step route involves an initial protection of the amino group, followed by a series of transformations.

Protection-Deprotection Strategies in Synthesis

Protecting groups are crucial in the synthesis of this compound to selectively mask one of the two amine groups while the other is being chemically modified. organic-chemistry.org The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal. This is known as an orthogonal protecting group strategy. organic-chemistry.org

In the synthesis of this compound derivatives, common protecting groups for the piperidine nitrogen include the benzyl (B1604629) (Bn) and benzoyl (Bz) groups. The primary aminomethyl group is frequently protected with the tert-butyloxycarbonyl (Boc) group. researchgate.netlookchem.com

Boc Group: This group is stable under many reaction conditions but can be readily removed under acidic conditions, for example, using hydrochloric acid (HCl) in diethyl ether or trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂). researchgate.net

Benzyl Group: The N-benzyl group can be removed via catalytic hydrogenation. For instance, using cyclohexene (B86901) in the presence of Pearlman's catalyst (palladium hydroxide (B78521) on carbon) effectively cleaves the benzyl group. researchgate.net

Benzoyl Group: This group is typically more robust than the Boc group and requires harsher conditions for removal.

This orthogonal approach allows for the selective deprotection and subsequent functionalization of either the ring nitrogen or the exocyclic primary amine, providing a versatile route to a wide range of derivatives. researchgate.netvulcanchem.com

Synthesis of Orthogonally Protected this compound Derivatives

The synthesis of orthogonally protected this compound derivatives is highly valuable for their use as building blocks in medicinal chemistry. researchgate.netresearchgate.net A straightforward and high-yielding two-step procedure has been established, starting from commercially available materials. lookchem.com

The process begins with either nipecotamide (B1220166) or nipecotic acid. researchgate.netlookchem.com

These methods are efficient and scalable, confirming their general applicability for producing these important synthetic intermediates. lookchem.com

| Starting Material | Reagents | Final Protected Product | Overall Yield | Reference |

| Nipecotamide | 1. Benzoyl chloride 2. NaOBr (Hofmann) 3. Boc₂O, Et₃N | tert-butyl N-[(1-benzoylpiperidin-3-yl)methyl]carbamate | 48% | lookchem.com |

| Nipecotic Acid | 1. Benzoyl chloride, K₂CO₃ 2. SOCl₂, Amine 3. NaOBr (Hofmann) 4. Boc₂O, Et₃N | tert-butyl N-{[1-benzoylpiperidin-3-yl]methyl}carbamate derivatives | 60-74% | lookchem.com |

General Piperidine Ring Formation Methodologies

The piperidine ring is a fundamental heterocyclic motif, and numerous methods for its construction have been developed. Intramolecular cyclization is a prominent strategy, where a linear precursor molecule containing a nitrogen atom and a reactive electrophilic or unsaturated site is induced to form the six-membered ring. nih.gov

Intramolecular Cyclization Techniques

Intramolecular cyclization reactions are powerful tools for synthesizing piperidine rings, often with high stereocontrol. nih.gov In these reactions, a new carbon-nitrogen or carbon-carbon bond is formed within a single molecule to complete the heterocyclic ring. nih.gov

Several key intramolecular cyclization strategies include:

Metal-Catalyzed Cyclization: Transition metals like palladium, rhodium, and gold are widely used to catalyze the intramolecular hydroamination of alkenes or allenes. organic-chemistry.org For example, a rhodium catalyst can effect the anti-Markovnikov hydroamination of certain amino-alkenes to produce 3-arylpiperidines in high yield. organic-chemistry.org

Radical-Mediated Cyclization: Radical reactions provide another avenue for piperidine synthesis. For instance, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes. nih.gov

Electrophilic Cyclization: In this approach, an electron-rich group within the molecule, such as an enamine or an aromatic ring, attacks an electrophilic site to close the ring. An example is the iodo-aldol cyclization of α-substituted enoate aldehydes, which produces highly functionalized piperidines. organic-chemistry.org

C–H Bond Functionalization: A modern approach involves the direct intramolecular amination of sp³ C–H bonds. For example, treating 5-aryl aldehydes with N-toluenesulfonamide in the presence of a Lewis acid can trigger a hydride transfer cyclization to form 2-arylpiperidines in a stereoselective manner. acs.org

Reductive Amination: The intramolecular reductive amination of dicarbonyl compounds or keto-nitriles is a classic and effective method for piperidine synthesis.

These techniques represent a broad toolkit available to synthetic chemists for the construction of the piperidine core structure found in this compound and a vast array of other biologically active molecules. nih.gov

Hydrogenation Methods

Hydrogenation of pyridine-based precursors is a common and effective method for the synthesis of piperidine rings. mdpi.comwhiterose.ac.uk For the synthesis of this compound, this typically involves the catalytic hydrogenation of 3-cyanopyridine (B1664610).

One approach involves the catalytic hydrogenation of 3-cyanopyridine in the presence of Raney-nickel in an aqueous carboxylic acid medium. google.com This method provides a route to nicotinaldehyde, which can be further processed to obtain the desired amine. google.com Another strategy employs the hydrogenation of a mixture of a 3-cyanopyridine and a primary amine with a rhodium-loaded catalyst to form a stable imine intermediate, which is then hydrolyzed to the aldehyde. google.com However, this process can be expensive for industrial applications due to the use of rhodium. google.com

The reduction of 3-cyanopyridine can also be achieved through other means, such as using sodium borohydride (B1222165) in alkaline aqueous conditions to first produce 3-hydroxypiperidine (B146073) from 3-pyridone. Asymmetric hydrogenation of 3-piperidone using chiral ruthenium or rhodium catalysts can yield enantiomerically enriched 3-hydroxypiperidine. This can then be converted to this compound through subsequent synthetic steps. The direct reduction of 4-cyanopyridine (B195900) followed by hydrogenation is another method used for the synthesis of the isomeric 4-cyanopiperidine. ontosight.ai

The table below summarizes various catalysts and conditions used in the hydrogenation of pyridine (B92270) derivatives to piperidines.

| Starting Material | Catalyst | Conditions | Product | Reference |

| 3-Cyanopyridine | Raney-nickel | Aqueous acetic acid, H₂ (1 bar) | Nicotinaldehyde | google.com |

| 3-Cyanopyridine & Primary Amine | Rhodium-loaded catalyst | H₂ | Imine intermediate | google.com |

| 3-Pyridone | Sodium borohydride | Alkaline aqueous solution | 3-Hydroxypiperidine | |

| 3-Piperidone | [(S)-Binap-RuCl₂] | H₂ (50 bar), Methanol | (R)-3-Hydroxypiperidine | |

| Fluoropyridines | Rhodium(I) complex/Pinacol borane | Dearomatization/Hydrogenation | all-cis-(Multi)fluorinated piperidines | mdpi.com |

| Pyridinium salts | Iridium(I) catalyst with P,N-ligand | Asymmetric hydrogenation | 2-Substituted piperidines | mdpi.com |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like functionalized piperidines from simple starting materials in a single step. bas.bgnih.govresearchgate.net The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been utilized for the synthesis of piperidine derivatives. nih.govresearchgate.netclockss.orgacs.orgnih.govresearchgate.net

The Ugi four-component reaction (U-4CR) combines a carboxylic acid, an amine, an isocyanide, and a carbonyl compound to produce dipeptide-like structures. researchgate.net This reaction has been employed to create libraries of 1,4-disubstituted piperidines, demonstrating its utility in generating structural diversity. researchgate.netresearchgate.net For instance, a one-pot, three-component reaction of glutaraldehyde, glycine (B1666218) methyl ester, and an isocyanide can produce trans-2,6-piperidinedicarboxamides. clockss.org Similarly, a strategy for the synthesis of polyhydroxylated piperidine peptidomimetics involves a one-pot reduction of sugar-derived lactams followed by a Joullié-Ugi reaction. nih.govacs.org

The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. nih.govwikipedia.orgambeed.com While direct applications to this compound are less common, the principles of the Passerini reaction can be adapted for the synthesis of highly functionalized piperidine scaffolds. nih.gov

Other MCRs for synthesizing functionalized piperidines include the reaction of 1,3-dicarbonyl compounds, amines, and aromatic aldehydes in the presence of various catalysts. bas.bg These reactions often proceed through a series of steps including Knoevenagel condensation, Michael addition, and Mannich reaction, followed by cyclization. researchgate.net

The following table provides examples of multicomponent reactions used in the synthesis of piperidine derivatives.

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

| Ugi-type | Glutaraldehyde, Glycine methyl ester, Cyclohexyl isocyanide | Phosphate buffer | trans-2,6-Piperidinedicarboxamide | clockss.org |

| Joullié-Ugi | Sugar-derived lactam, Isocyanide, Carboxylic acid | Schwartz's reagent, TFA | Polyhydroxylated piperidine peptidomimetics | nih.govacs.org |

| Ugi-4CR | Carboxylic acid, Amine, Isocyanide, Carbonyl compound | - | 1,4-Disubstituted piperidines | researchgate.netresearchgate.net |

| Pseudo-four-component | 2-Hydroxy-1,4-naphthoquinone, Aromatic aldehydes, Piperidine | One-pot | Piperidinium 3,3'-(arylmethylene) bis (2-hydroxynaphthalene-1,4-diones) | tubitak.gov.tr |

| Domino Reaction | β-ketoesters, Aromatic aldehydes, Aromatic amines | TMSI, Methanol | Highly functionalized piperidines | researchgate.net |

Functionalization and Derivatization Strategies for this compound and its Analogues

This compound possesses two primary sites for functionalization: the primary amino group of the methanamine moiety and the secondary amine within the piperidine ring. This allows for a wide range of derivatization strategies to produce a diverse set of analogues. researchgate.net

A common strategy involves the orthogonal protection of the two amine groups, enabling selective reaction at one site while the other is protected. researchgate.net For example, the piperidine nitrogen can be protected with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, allowing for reactions such as acylation, sulfonylation, or alkylation on the primary amine. researchgate.netgoogle.com Subsequent deprotection of the ring nitrogen allows for further functionalization at that position.

Derivatization of the primary amine can be achieved through standard amine chemistry. This includes the formation of amides via reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, active esters), and the formation of sulfonamides by reacting with sulfonyl chlorides. vulcanchem.comnih.gov Reductive amination with aldehydes or ketones is another route to introduce substituents on the primary amine.

Functionalization of the piperidine ring nitrogen is also a key strategy. N-arylation can be accomplished using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with arylboronic acids. nih.gov N-alkylation can be performed with various alkyl halides or through reductive amination. google.comevitachem.com

The following table showcases different derivatization reactions of this compound and its analogues.

| Reaction Type | Reagent | Functionalized Position | Product Type | Reference |

| Sulfonylation | 1H-pyrazole-4-sulfonyl chloride | Primary amine | [1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine | vulcanchem.com |

| Amide Coupling | Indole-2-carboxylic acid derivative | Primary amine | Indole-2-carboxamide derivatives | nih.gov |

| N-alkylation | 2-Chlorobenzyl chloride | Piperidine nitrogen | (1-(2-Chlorobenzyl)piperidin-3-yl)methanamine | evitachem.com |

| N-Boc Protection | Di-tert-butyl dicarbonate | Piperidine nitrogen | Boc-protected piperidine derivatives | nih.gov |

| N-arylation (Suzuki Coupling) | Arylboronic acids | Piperidine nitrogen | N-arylpiperidine derivatives | nih.gov |

Challenges in Stereoselective and Regioselective Synthesis of Piperidine Derivatives

The synthesis of substituted piperidines presents significant challenges in controlling stereoselectivity and regioselectivity, particularly when creating multiple stereocenters or functionalizing specific positions on the ring. nih.govresearchgate.net

Stereoselectivity: Achieving a desired stereochemical outcome is a central challenge in piperidine synthesis. researchgate.netru.nl Many biologically active piperidines are chiral, and their activity is often dependent on a specific enantiomer or diastereomer. Methods to induce stereoselectivity include the use of chiral auxiliaries, chiral pool synthesis starting from enantiomerically pure precursors, and asymmetric catalysis. researchgate.netru.nl For example, in the synthesis of polysubstituted piperidines, controlling the relative stereochemistry of the substituents at positions 2, 3, 4, 5, and 6 is a complex task. Diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening is one strategy to create densely substituted, oxygenated piperidines. acs.org However, the facial selectivity of the epoxidation and the regioselectivity of the ring-opening can be difficult to control. acs.org

Regioselectivity: The ability to selectively functionalize a specific carbon atom on the piperidine ring is another major hurdle. researchgate.netresearchgate.net Direct C-H functionalization is an attractive strategy, but controlling the site of reaction can be challenging due to the similar reactivity of different C-H bonds. nih.govd-nb.info The regioselectivity can be influenced by the electronic and steric properties of the substrate, the catalyst, and the directing groups. nih.govd-nb.info For instance, in the functionalization of piperidines, the C2 position is electronically activated but sterically hindered, while the C3 position is electronically deactivated by the inductive effect of the nitrogen. nih.govd-nb.info Overcoming these inherent biases to achieve functionalization at a desired position often requires carefully designed synthetic strategies. nih.govd-nb.info For example, the synthesis of 3-substituted piperidines has been achieved indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive and regioselective ring-opening of the resulting cyclopropane. nih.govd-nb.info

The table below highlights some of the challenges and strategies related to stereoselective and regioselective synthesis of piperidine derivatives.

| Challenge | Synthetic Strategy | Example | Reference |

| Stereocontrol | Asymmetric catalysis | Chiral Ru or Rh catalysts for asymmetric hydrogenation of 3-piperidone. | |

| Stereocontrol | Chiral pool synthesis | Synthesis from enantiomerically pure starting materials like amino acids. | researchgate.net |

| Stereocontrol | Diastereoselective reactions | Diastereoselective epoxidation of tetrahydropyridines. | acs.org |

| Regiocontrol | C-H functionalization with directing groups | Use of aminoquinoline amide directing groups for C4 arylation. | acs.org |

| Regiocontrol | Indirect functionalization | Cyclopropanation of tetrahydropyridine and subsequent ring-opening for 3-substitution. | nih.govd-nb.info |

| Regiocontrol | Catalyst control | Use of different rhodium catalysts to direct functionalization to C2 or C4. | nih.govd-nb.info |

General Biological Activity Profiles of this compound and its Derivatives

The piperidine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are integral to over twenty classes of pharmaceuticals. mdpi.comnih.gov Compounds incorporating the this compound moiety exhibit a wide range of biological activities, largely due to their structural characteristics which allow for diverse chemical modifications and interactions with various biological targets. smolecule.com The chiral nature of this compound is particularly significant, as it influences its pharmacodynamic and pharmacokinetic properties.

Derivatives of this compound have been investigated for several therapeutic applications. Research has highlighted the potential anticancer properties of piperidine derivatives. nih.gov For instance, one study reported that a specific derivative demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells when compared to the conventional chemotherapy agent bleomycin.

The versatility of the this compound structure is further demonstrated by its use as a linker in the creation of hybrid molecules. It has been employed to connect triazine and quinoline (B57606) moieties, resulting in compounds that show significantly enhanced anti-Alzheimer's activity through the inhibition of cholinesterases. The structural flexibility of this scaffold makes it a valuable component for optimizing the pharmacological profiles of new therapeutic agents. Additionally, the piperidine structure allows for interactions with a variety of receptors, including histamine (B1213489) H3 and sigma-1 receptors, which can influence physiological pathways such as those involved in pain modulation.

Neuropharmacological Research

The this compound framework is a key structural motif in the design of agents targeting the central nervous system (CNS). Its derivatives are widely explored for their potential in treating a variety of neurological and psychiatric conditions. mdpi.comnih.gov

The orexin (B13118510) system, which includes neuropeptides orexin-A and orexin-B and their receptors (OX1R and OX2R), is a critical regulator of sleep, wakefulness, and other physiological processes like appetite and reward. nih.govchemrxiv.org Agonism of these receptors, particularly the orexin-2 receptor (OX2R), presents a promising therapeutic strategy for sleep disorders such as narcolepsy and idiopathic hypersomnia. nih.gov

Derivatives of this compound have been central to the development of potent and selective orexin receptor agonists. chemrxiv.org For example, a derivative, {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine, has been identified for its role as an orexin type 2 receptor agonist. Research has led to the development of 3-amino piperidine macrocyclic compounds that function as orexin receptor agonists. nih.govwipo.int One notable compound, TAK-925, which incorporates a 3-amino piperidine core, is a potent and highly selective OX2R agonist that has advanced to clinical trials for the treatment of narcolepsy. chemrxiv.org

| Compound Class | Target | Therapeutic Implication |

| 3-Amino piperidine macrocycles | Orexin Receptors (OX1R, OX2R) | Treatment of sleep disorders (e.g., narcolepsy, hypersomnia) nih.govwipo.int |

| {1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine | Orexin Type 2 Receptor (OX2R) | Regulation of arousal and wakefulness |

| 3-Piperidyl sulfonamide derivatives (e.g., TAK-925) | Orexin Type 2 Receptor (OX2R) | Treatment of narcolepsy and hypersomnia chemrxiv.org |

This compound and its analogues have been shown to interact with various neurotransmitter systems, most notably the serotonin (5-HT) and dopamine receptors. This modulation suggests potential applications in addressing mood and anxiety-related disorders. The piperidine moiety is a common feature in compounds designed to target these pathways.

Research into derivatives has revealed specific receptor interactions:

Serotonin Receptors: Certain derivatives have shown the ability to modulate serotonin receptors. For example, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been developed as 5-HT1A receptor-biased agonists with antidepressant-like activity. acs.org These compounds have been shown to stimulate ERK1/2 phosphorylation, a downstream signaling event of 5-HT1A receptor activation. acs.org

Dopamine Receptors: Studies indicate that some piperidine derivatives can inhibit dopamine reuptake, suggesting a mechanism for influencing dopaminergic neurotransmission.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Pyridin-3-ylmethylamine, a related structure, serves as a precursor for ligands targeting nicotinic acetylcholine receptors. Analogues have been synthesized that show binding affinity for α4β2 and α7 neuronal nicotinic receptors, which are implicated in cognitive function and nicotine (B1678760) addiction. idrblab.net

Metabotropic Glutamate (B1630785) Receptors (mGluRs): The mGlu2 receptor has been identified as a target for antipsychotic actions. An mGlu2 receptor potentiator, N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-ylmethylamine (LY487379), was found to mimic the effects of mGlu2/3 receptor agonists in animal models of schizophrenia. openmedicinalchemistryjournal.com

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase acetylcholine levels in the brain. tandfonline.commdpi.com The levels and activity of BChE, in particular, increase as Alzheimer's disease progresses, making it a significant therapeutic target in advanced stages. researchgate.net

This compound derivatives have been extensively developed as potent cholinesterase inhibitors. researchgate.netlookchem.com The piperidine scaffold is often used to access the active sites of these enzymes. ebi.ac.uknih.gov

Dual and Selective Inhibition: Researchers have designed and synthesized numerous series of piperidine derivatives that inhibit both AChE and BChE, or show selectivity for one over the other. tandfonline.comresearchgate.netebi.ac.uk For instance, a series of N-substituted piperidine-3-carbohydrazide-hydrazones were evaluated, with compound 3g showing the most potent activity against AChE and compound 3j being most potent against BChE. nih.gov

Mechanism of Action: Kinetic studies have revealed that many of these inhibitors, such as compounds 15b and 15j from a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, act via a competitive or mixed-type inhibition mechanism. tandfonline.comnih.gov Molecular docking studies suggest these compounds can bind simultaneously to the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. ebi.ac.uk

Potency: Structure-based drug design has led to the development of highly potent inhibitors. One such effort resulted in a compound with a picomolar inhibition constant against human BChE, attributed to strong cation-π interactions within the enzyme's active site. researchgate.net

| Compound/Series | Target Enzyme | IC₅₀ Value (µM) | Inhibition Type |

| 15b (benzylpiperidine derivative) | eeAChE | 0.39 | Competitive tandfonline.com |

| eqBChE | 0.66 | Competitive tandfonline.com | |

| 15j (benzylpiperidine derivative) | eeAChE | 0.39 | Competitive tandfonline.com |

| eqBChE | 0.16 | Competitive tandfonline.com | |

| 3g (piperidine-3-carbohydrazide-hydrazone) | AChE | 4.32 | Mixed-type nih.gov |

| 3j (piperidine-3-carbohydrazide-hydrazone) | BuChE | 1.27 | Mixed-type nih.gov |

| 5k (N'-(4-benzylpiperidin-1-yl)alkylamine derivative) | AChE | 0.00213 | Mixed-type ebi.ac.uk |

The this compound scaffold is a privileged structure in the development of drugs targeting the central nervous system. lookchem.com Its utility stems from its structural and chemical properties, which allow it to serve as a versatile building block for creating compounds with desired pharmacological activities for CNS disorders. smolecule.com

The development of allosteric modulators of G protein-coupled receptors (GPCRs) is a modern approach in CNS drug discovery. nih.gov This strategy targets sites on the receptor that are distinct from the endogenous ligand binding site, which can lead to greater selectivity and potentially fewer side effects. Piperidine-containing structures are often incorporated into these allosteric modulators to fine-tune their properties and interaction with receptors like metabotropic glutamate receptors, which are targets for psychiatric and neurodegenerative diseases. openmedicinalchemistryjournal.comnih.gov

Derivatives of this compound are actively being researched for their therapeutic potential across a spectrum of neurological disorders. mdpi.comsmolecule.com

Alzheimer's Disease: As detailed in the cholinesterase inhibition section, piperidine derivatives are a major focus of anti-Alzheimer's drug discovery. mdpi.comnih.gov Beyond cholinesterase inhibition, multi-target-directed ligands based on piperidine scaffolds are being designed to also inhibit the self-aggregation of amyloid-beta (Aβ) peptides, another key pathological hallmark of the disease. ebi.ac.uknih.gov

Mood and Anxiety Disorders: The modulation of serotonin and dopamine receptors by this compound derivatives makes them candidates for treating conditions like depression and anxiety. Research has focused on developing selective 5-HT1A agonists with demonstrated antidepressant-like effects in animal models. acs.org

Neuropathic Pain: Piperidine derivatives are found in many opioid analgesics, which are used in the treatment of severe pain, including neuropathic pain. mdpi.comnih.gov Research continues to explore novel piperidine-based compounds that target opioid and other receptors involved in pain pathways.

Anticancer Research

The piperidine framework is explored in medicinal chemistry for its potential anticancer effects. nih.gov Research has focused on synthesizing and evaluating various derivatives for their ability to inhibit cancer cell growth and to target specific pathways involved in oncogenesis.

Evaluation of Cytotoxic Effects Against Cancer Cell Lines

Derivatives of piperidine have been assessed for their cytotoxic activity against a variety of human cancer cell lines. These studies are fundamental in identifying lead compounds for further development.

One study investigated a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives for their antileukemic properties. nih.gov Among the synthesized compounds, certain derivatives with specific substitutions on the phenyl ring showed potent antiproliferative activity against human leukemia cell lines K562 and Reh at low concentrations. nih.gov The most active compound in this series featured nitro and fluoro substitutions on the aryl carboxamide moiety. nih.gov

In another study, a synthesized piperidine derivative, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride, was tested for its anticancer activity on A549 lung cancer cells. nwmedj.orgnwmedj.org The compound exhibited significant cytotoxicity, with the highest effect (66.90% cytotoxicity) observed at a concentration of 100 µM, and an IC50 value of 32.43 µM. nwmedj.orgnwmedj.org

The cytotoxic potential of N-heterocycles, including those based on piperidine-related structures, has been evaluated against a broad panel of cancer cell lines. mdpi.com For instance, piperazin-2-one-based structures, which share features with piperidine derivatives, were tested on cell lines such as HUH7 (hepatocellular carcinoma), DAOY (medulloblastoma), and U251 (glioblastoma), among others. mdpi.com While some compounds showed significant effects on cell viability, their toxicity was comparable to that observed in nonmalignant control cells. mdpi.com

Furthermore, novel 2,4-disulfonylsubstituted 5-aminothiazoles incorporating a 4-hydroxypiperidine (B117109) group were assessed against the NCI 60 cancer cell line panel. growingscience.com These compounds demonstrated antiproliferative activity against multiple cell lines, with a mean growth inhibition of approximately 66%. growingscience.com

Table 1: Cytotoxic Activity of Selected Piperidine Derivatives

| Compound Class | Cell Line(s) | Activity/Endpoint | Notable Findings | Source(s) |

| (Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanones | K562, Reh (Human Leukemia) | Antiproliferative Activity | Compound 3a, with nitro and fluoro substitutions, was the most active. | nih.gov |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 (Lung Cancer) | IC50 | Exhibited an IC50 value of 32.43 µM. | nwmedj.orgnwmedj.org |

| Difluorodiarylidenyl piperidone (HO-3867) | A2780, SKOV3, OVCAR3 (Ovarian Cancer) | Cytotoxicity | Showed preferential toxicity toward ovarian cancer cells while sparing healthy cells. | nih.gov |

| 2,4-Disulfonylsubstituted 5-aminothiazoles with 4-hydroxypiperidine | NCI 60 Panel | Growth Inhibition | Mean growth inhibition of ~66% against various cancer cell lines. | growingscience.com |

Targeting Specific Oncological Pathways and Receptors (e.g., EGFR, BRAF, CDK2)

Beyond general cytotoxicity, research has delved into the specific molecular targets and pathways affected by piperidine-based compounds. This approach allows for the rational design of more selective and potent anticancer agents.

One area of focus is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often deregulated in cancer. elgenelim.com A novel difluorodiarylidenyl piperidone, known as HO-3867, was found to induce G2-M cell cycle arrest in ovarian cancer cells by modulating cell cycle regulatory molecules, including cyclin-dependent kinase 2 (CDK2). nih.gov This compound also disrupted the JAK/STAT3 signaling pathway, a key cascade in cell survival and proliferation. nih.gov The inhibition of STAT3 phosphorylation led to a decrease in downstream anti-apoptotic proteins like Bcl-xL and Bcl-2. nih.gov The epidermal growth factor receptor (EGFR) and its downstream pathways, such as the RAS-ERK cascade, are also significant targets in cancer therapy. nih.govoaepublish.com Research has shown that CDK2 can act as a regulator of the ERK pathway, suggesting that co-targeting CDK2 and EGFR could be a synergistic anticancer strategy. nih.gov

Anti-Infective Research

The piperidine moiety is also a key component in the development of agents to combat infectious diseases caused by bacteria, fungi, and viruses.

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

Piperidine derivatives have demonstrated significant activity against a range of microbial pathogens.

Antibacterial Activity: Studies have shown that piperidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. academicjournals.org In one study, six novel piperidine derivatives were synthesized and evaluated. researchgate.net One compound, in particular, exhibited the strongest inhibitory activity against seven tested bacteria, including Bacillus cereus, E. coli, and Staphylococcus aureus, and showed the best minimum inhibitory concentration (MIC) results. academicjournals.orgresearchgate.net Another investigation of piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives found that several compounds inhibited the growth of Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae with MIC values ranging from 32 to 512 µg/ml. nih.gov Furthermore, certain disubstituted piperazines have been tested against resistant bacterial strains, with some compounds appearing more potent than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov

Antifungal Activity: The antifungal potential of piperidine derivatives has also been explored. biomedpharmajournal.org In an evaluation of six piperidine compounds, varying degrees of inhibition were observed against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net However, the same study reported no activity against Fusarium verticillioides, Candida utilis, and Penicillium digitatum. academicjournals.orgresearchgate.net Another study on new disubstituted piperazines found that one compound, in particular, exhibited the best antifungal activity, with Trichoderma viride being the most sensitive fungus and Aspergillus fumigatus the most resistant. nih.gov

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound Class | Target Organism(s) | Activity/Endpoint | Notable Findings | Source(s) |

| Novel Piperidine Derivatives | B. cereus, E. coli, S. aureus, B. subtilis, P. aeruginosa, Kl. pneumoniae, M. luteus | Inhibition Zone (mm), MIC (mg/ml) | Compound 6 showed the strongest inhibitory activity and best MIC results (e.g., 0.75 mg/ml against B. subtilis). | academicjournals.org |

| Substituted Halogenobenzenes | S. aureus, B. subtilis, E. coli, K. pneumoniae, C. albicans | MIC (µg/ml) | Active compounds showed MIC values of 32-512 µg/ml. | nih.gov |

| Disubstituted Piperazines | MRSA, E. coli, P. aeruginosa (resistant strains) | Antibacterial Activity | Three compounds were more potent than ampicillin against MRSA. | nih.gov |

| Disubstituted Piperazines | A. fumigatus, T. viride | Antifungal Activity | T. viride was the most sensitive fungus. | nih.gov |

| Novel Piperidine Derivatives | A. niger, A. flavus, S. cerevisiae, C. albicans | Antifungal Activity | Showed varying degrees of inhibition against these fungi. | researchgate.net |

Antiviral Activity (e.g., SARS-CoV-2 PLpro Inhibition)

The emergence of viral pandemics has accelerated the search for new antiviral agents. The papain-like protease (PLpro) of SARS-CoV-2, an essential enzyme for viral replication, has been identified as a key drug target. nih.govfrontiersin.org Piperidine-based scaffolds have been instrumental in the development of potent PLpro inhibitors. nih.govfrontiersin.org

Researchers have improved upon piperidine-scaffold inhibitors originally developed for SARS-CoV PLpro, such as compounds designated 5c and 3k. nih.gov These compounds were found to inhibit SARS-CoV-2 PLpro with IC50 values in the range of 600–800 nM and significantly reduced viral titers in cellular infection models. nih.gov A co-crystal structure of SARS-CoV-2 PLpro bound to inhibitor 3k has provided molecular insights, guiding further medicinal chemistry efforts to enhance binding and metabolic characteristics. nih.gov These inhibitors function by blocking the catalytic cleft of the enzyme, thereby preventing its activity. nih.gov The development of small molecule inhibitors of PLpro is considered a promising strategy for creating next-generation antivirals to combat COVID-19. frontiersin.org

Antituberculosis Drug Development

The quest for new drugs to combat Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a global health priority, especially with the rise of drug-resistant strains. mdpi.com The this compound moiety has been investigated as a component of novel antitubercular agents.

In one study, a series of 1-(piperidin-3-yl)thymine amides were designed and synthesized as inhibitors of M. tuberculosis thymidylate kinase (MtbTMPK). nih.govresearchgate.net This enzyme is an attractive target for new anti-TB drugs due to its low sequence identity with the human equivalent and its unique catalytic mechanism. nih.govmdpi.com While many of the synthesized analogues showed reasonable inhibitory activity against MtbTMPK, one particular amide derivative, compound 4g , demonstrated moderate activity against the avirulent M. tuberculosis H37Ra strain with a MIC50 of 35 µM. researchgate.net This finding suggests that with further modification to improve mycobacterial uptake, this class of compounds holds promise for future development. researchgate.net

Other research has focused on different molecular hybrids incorporating piperidine or piperazine (B1678402) structures. For instance, diarylpiperazine analogues have shown significant anti-tubercular activity, and derivatives of 2-amino-4H-pyran-3-carbonitrile have also been identified as potent against Mtb. nih.govscirp.org Nitrothiazole derivatives are another class of compounds being explored, with some showing potent activity against Mtb. mdpi.com The development of pyrazinamide (B1679903) derivatives and pyrazolo[1,5-a]pyrimidin-7-amines further highlights the broad efforts to find new antitubercular agents. mdpi.comrsc.org

Antiparasitic Activity (e.g., Trypanosoma cruzi Inhibition)

Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health problem in Latin America. nih.govnih.gov The search for new, effective, and less toxic treatments is ongoing. The this compound scaffold has been featured in compounds identified through high-throughput screening for inhibitors of T. cruzi infection. nih.gov

One such compound, [1-[(5-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone (ML157), emerged as a potent inhibitor with an IC50 of 35 nM and no toxicity to host cells at the tested concentrations. nih.gov Another promising probe compound, ML158, showed an IC50 of 109 nM against T. cruzi replication. nih.gov These findings underscore the potential of this compound derivatives in the development of new therapies for Chagas disease. nih.govnih.gov

Further research into different chemical series, such as 4-azaindole-2-piperidine derivatives and 3-cyanopyridine derivatives, has been conducted to identify new anti-Chagas agents. dndi.orgdndi.org While some of these efforts have faced challenges related to metabolic stability or lipophilicity-driven activity, they contribute valuable structure-activity relationship data for future drug discovery programs. dndi.orgdndi.org

Anti-inflammatory Properties

The this compound scaffold and related piperidine derivatives have been investigated for their potential anti-inflammatory effects. The inhibition of inflammatory mediators is a key strategy in managing a range of inflammatory diseases.

Derivatives containing a sulfonamide group, for example, are known to potentially interfere with inflammatory mediators. In vitro studies with macrophage cell lines have shown that certain piperidine-containing compounds can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6. Additionally, compounds that inhibit cyclooxygenase (COX) enzymes, particularly COX-2, can decrease prostaglandin (B15479496) synthesis, leading to reduced inflammation. evitachem.com

The inhibition of soluble epoxide hydrolase (sEH) is another promising anti-inflammatory strategy. By inhibiting sEH, the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) are increased. mdpi.commdpi.com Various piperidine-containing ureas and amides have been developed as potent sEH inhibitors, demonstrating anti-inflammatory effects in preclinical models. mdpi.comucanr.edudovepress.com

Enzyme and Receptor Modulation Studies

The versatility of the this compound scaffold extends to its ability to modulate the activity of various enzymes and receptors, making it a valuable tool in drug design for a wide array of diseases.

Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) Inhibition (ROCK1 and ROCK2)

Rho-associated kinases, ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are implicated in numerous diseases, including cardiovascular and neurodegenerative disorders. nih.gov The introduction of a this compound group into a compound series led to the development of potent and selective dual inhibitors of ROCK1 and ROCK2. osti.govacs.orgosti.govnih.gov

Specifically, compound 58 from this series was identified as a potent dual ROCK inhibitor with excellent predicted drug-like properties. osti.govacs.orgosti.govnih.gov Structural studies revealed that the this compound group could target specific aspartic acid residues in ROCK2, contributing to both potency and selectivity. osti.govacs.org Further modifications, such as substituting the pyridine hinge-binding motif with pyrimidine (B1678525) and introducing the piperidine-3-ylmethanamine at the meta position of the central aryl ring, improved the selectivity profile for ROCK1 and ROCK2 inhibitors, leading to compound 14 . rhhz.net This compound demonstrated excellent dual inhibition with an IC50 value of 0.094 µmol/L in a cellular assay. rhhz.net

Table 1: ROCK Inhibition Data

| Compound | Target | IC50 (µM) | Assay Type |

|---|---|---|---|

| 14 | ROCK1/ROCK2 | 0.094 | pMYPT1 ELISA cell assay |

Phosphoinositide 3-Kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for many cellular processes, and its dysregulation is linked to cancer and inflammatory diseases. rhhz.netgoogle.com The this compound scaffold has been incorporated into molecules designed as PI3K inhibitors.

One such derivative, {1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride, is a selective inhibitor of Class Ia PI3 kinases, with a particular potency for the p110α isoform. vulcanchem.com It exhibits over 20-fold selectivity for p110α over Class Ib isoforms. vulcanchem.com

In another study, a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives were synthesized and evaluated as PI3Kδ inhibitors. nih.gov Compounds A5 and A8 from this series were identified as highly potent PI3Kδ inhibitors with IC50 values of 1.3 nM and 0.7 nM, respectively. nih.gov Compound A5 showed excellent selectivity for PI3Kδ over other PI3K isoforms (α, β, and γ). nih.gov These findings highlight the potential of piperidin-3-yl-containing compounds as targeted anticancer agents. nih.gov

Table 2: PI3K Inhibition Data

| Compound | PI3K Isoform | IC50 (nM) |

|---|---|---|

| {1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride | p110α | 0.95 |

| {1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride | p110β | 21.4 |

| A5 | PI3Kδ | 1.3 |

| A8 | PI3Kδ | 0.7 |

| Idelalisib (Reference) | PI3Kδ | 1.2 |

Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory fatty acid epoxides. nih.gov Inhibition of sEH is a therapeutic strategy for treating inflammation, pain, and hypertension. mdpi.comnih.gov Piperidine-containing compounds have been extensively studied as sEH inhibitors.

A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors showed significant improvements in pharmacokinetic properties compared to earlier adamantylurea-based inhibitors. ucanr.edu For example, compound 52 , 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, demonstrated a 7-fold increase in potency and a substantial improvement in bioavailability over its adamantane (B196018) analogue. ucanr.edu This class of compounds has shown efficacy in in vivo models of inflammatory pain. ucanr.edu

Optimization of piperidyl-ureas, guided by co-crystal structures with sEH, has led to the development of a new class of functionally potent sEH inhibitors with favorable metabolic profiles. nih.gov These findings demonstrate the utility of the piperidine scaffold in designing effective sEH inhibitors for various therapeutic applications. nih.gov

Monoamine Oxidase Interactions

Monoamine oxidases (MAOs) are enzymes crucial for the oxidative deamination of monoamine neurotransmitters like dopamine, serotonin, and adrenaline. nih.gov Their significant role in neurodegeneration has made them a therapeutic target for related diseases. nih.gov

Derivatives of piperidine have been investigated as potential monoamine oxidase (MAO) inhibitors. nih.govnih.gov Specifically, piperine (B192125), an alkaloid containing a piperidine ring, has demonstrated inhibitory activity against both MAO-A and MAO-B enzymes. nih.gov Studies on piperine analogs have revealed that structural modifications can influence their selectivity and potency. For instance, the introduction of a methyl group at the fourth position of the piperidine ring has been shown to result in high MAO-B inhibition. nih.gov Furthermore, the nature of substituents on the piperidine ring, such as para-substitution with a hydroxyl group, has been found to enhance the MAO inhibitory effect. nih.gov The conjugation and the presence of a carbonyl group in piperine derivatives are also considered important for their MAO-inhibiting capabilities. nih.gov

In silico modeling studies suggest that compounds like piperine can dock into the inhibitor binding pockets of human MAO isoforms with predicted affinities comparable to known inhibitors, indicating their potential as leads for developing novel MAO inhibitors. nih.gov

CXCR4 Chemokine Receptor Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor that plays a role in various physiological and pathological processes, including HIV infection, cancer metastasis, and inflammatory diseases. nih.govgoogle.com Consequently, CXCR4 has emerged as a significant therapeutic target. nih.gov

Derivatives of this compound have been explored as CXCR4 antagonists. acs.orgnih.gov Through virtual screening and rational drug design, N-substituted piperidin-4-yl-methanamine derivatives have been identified and optimized to improve their interactions with the CXCR4 binding site. nih.gov These studies have led to the discovery of potent CXCR4 modulators, with some compounds exhibiting nanomolar affinity and significant inhibition of chemotaxis. nih.gov

Structure-activity relationship (SAR) studies have highlighted that even subtle structural changes in these ligands can lead to different interactions with CXCR4, resulting in competitive or non-competitive antagonism. nih.gov Molecular dynamics simulations have been instrumental in understanding the atomic-level interactions between the ligands and the receptor, guiding the design of novel compounds with improved potency. nih.gov For example, the discovery of WZ811, a small molecule CXCR4 antagonist, was the result of structure-activity profiling around a lead compound, demonstrating subnanomolar potency in binding assays. acs.org

| Compound/Antagonist | Target | Key Findings |

| N-substituted piperidin-4-yl-methanamine derivatives | CXCR4 | Identified through virtual screening; optimization led to improved binding affinity and inhibitory activity against CXCL12-induced chemotaxis. nih.govnih.gov |

| WZ811 | CXCR4 | Discovered through structure-activity profiling, it shows subnanomolar potency in affinity binding assays. acs.org |

| Z7R | CXCR4 | A novel modulator developed through in silico guided methods, demonstrating nanomolar affinity and significant chemotaxis inhibition. nih.gov |

α-Glucosidase Inhibitory Activity

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes. europeanreview.orgunifi.it

Research has demonstrated that piperidine derivatives can act as α-glucosidase inhibitors. researchgate.netnih.gov Specifically, the biological evaluation of 3,4-dihydroxy piperidines has been reported for the first time, with various amide, di-amide, and sulfonamide derivatives synthesized and tested for their inhibitory activity. nih.gov The presence of polar groups, such as hydroxyl (-OH) and amino (-NH2) groups on a phenyl ring attached to the piperidine scaffold, has been shown to result in excellent α-glucosidase inhibitory activity, comparable to standard reference drugs like Acarbose. nih.gov

Molecular docking simulations have been employed to understand the binding modes of these piperidine derivatives within the active site of α-glucosidase, providing insights for the design of more potent inhibitors. nih.gov Some polyhydroxy piperidine azasugars have been identified as potent and selective inhibitors of α-glucosidase, with some derivatives showing a significant increase in activity upon structural modification, such as the replacement of a hydroxymethylene moiety with an aminomethylene group. researchgate.net

| Derivative Class | Key Structural Feature | α-Glucosidase Inhibition |

| 3,4-dihydroxy piperidines | Polar groups (-OH, -NH2) on an attached phenyl ring | Excellent activity, comparable to Acarbose. nih.gov |

| Polyhydroxy piperidine azasugars | Aminomethylene group | Potent and selective inhibition. researchgate.net |

Pharmacoperone Activity for Lysosomal Enzymes in Proteostatic Diseases

Lysosomal storage diseases (LSDs) are a group of genetic disorders caused by the deficiency of specific lysosomal enzymes, leading to the accumulation of undegraded substrates within lysosomes. nih.govmhealthfairviewpeds.org One therapeutic approach for some LSDs is pharmacological chaperone therapy, where small molecules bind to and stabilize mutant enzymes, facilitating their proper folding and transport to the lysosome. mhealthfairviewpeds.org

Iminosugars and their derivatives, which can include piperidine-like structures, have been investigated as active-site-specific chaperones (or pharmacoperones) for the treatment of LSDs. google.com These compounds can act as pharmacoperones for various lysosomal enzymes, including acid alpha-glucosidase, glucocerebrosidase, and alpha-galactosidase A, which are deficient in Pompe disease, Gaucher disease, and Fabry disease, respectively. google.comcampus.sanofi

The derivatization of these iminosugar-based compounds can enhance their biological activities, such as bioavailability and inhibitory potency. google.com These chaperones work by stabilizing the misfolded enzyme, allowing it to pass the cell's quality control system and reach the lysosome where it can perform its catalytic function. unifi.it

Analgesic Potential and Formulation in Pain Management

The piperidine scaffold is a common feature in many compounds with analgesic properties. evitachem.comnih.gov Research into piperidine-based ligands has revealed their potential for broad-spectrum analgesic activity.

Derivatives of this compound have been investigated for their potential in pain management. For instance, compounds incorporating a piperidine moiety have been synthesized and evaluated for their analgesic effects in preclinical models. evitachem.com The mechanism of action for some of these compounds is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key players in inflammation and pain pathways. evitachem.com

Furthermore, the development of dual-target ligands that act on both the μ-opioid receptor (MOR) and the dopamine D3 receptor (D3R) has been explored as a strategy for creating safer analgesics with reduced misuse liability. nih.gov In this context, the piperidine nucleus has been used as a linker to connect different pharmacophores, demonstrating the versatility of this scaffold in designing novel pain therapeutics. nih.gov

Structure Activity Relationship Sar and Drug Design

Elucidation of Conformational Preferences and Ligand-Receptor Interactions

The pharmacological activity of molecules containing a piperidine (B6355638) ring, such as Piperidin-3-ylmethanamine, is profoundly influenced by the ring's conformational preferences. The piperidine ring typically adopts a low-energy chair conformation. For a 3-substituted piperidine like this compound, the aminomethyl group can exist in either an axial or an equatorial position. The equilibrium between these two conformations is a critical determinant of how the ligand interacts with its biological target.

The orientation of the substituent is governed by a complex interplay of steric and electronic effects. When the piperidine nitrogen is acylated or bonded to an aromatic system, the resulting conjugation increases its sp2 character. This planarity can lead to a pseudoallylic strain that forces adjacent substituents into an axial orientation to minimize steric repulsion nih.gov. While the aminomethyl group at the 3-position is not directly adjacent to the nitrogen, its conformational preference can still be influenced by the nature of the substituent on the nitrogen atom. For instance, fluorination of the piperidine ring can introduce various non-covalent interactions, including charge-dipole, dipole-dipole, and hyperconjugative interactions, which can significantly alter the conformational landscape and favor a specific conformer researchgate.net.

Once a ligand binds to a receptor, the interaction itself can stabilize a specific conformation. Although the chair conformation is thermodynamically favored, protein-ligand interactions have been observed to stabilize the higher-energy twist-boat conformation in some cases nih.gov. The binding of a this compound derivative to a target protein is characterized by a network of specific interactions. These can include:

Hydrogen Bonding: The primary amine of the aminomethyl group and the secondary amine of the piperidine ring are excellent hydrogen bond donors and acceptors, respectively. They can form crucial hydrogen bonds with amino acid residues like glutamic acid, aspartic acid, and glycine (B1666218) in a receptor's active site alliedacademies.orgalliedacademies.org.

Hydrophobic Interactions: The aliphatic carbon atoms of the piperidine ring can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and alanine alliedacademies.orgalliedacademies.org.

Pi-Pi Stacking: If an aromatic substituent is introduced to the scaffold, it can participate in pi-pi stacking interactions with aromatic amino acid residues like tryptophan alliedacademies.orgalliedacademies.org.

These interactions collectively determine the binding affinity and selectivity of the molecule.

Impact of Substituent Modifications on Biological Activity and Potency

Modifying the this compound scaffold by adding or altering substituents is a fundamental strategy in drug design to optimize biological activity and potency. The nature, size, and position of these substituents can dramatically alter a compound's interaction with its target.

For example, in the development of histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor antagonists, the piperidine moiety itself was found to be a critical structural element for dual activity when compared to a piperazine (B1678402) ring nih.gov. Replacing a piperazine with a piperidine did not significantly affect affinity at the H3R but dramatically improved affinity for the σ1R, highlighting the importance of the core scaffold nih.gov.

Structure-activity relationship (SAR) studies on various piperidine-containing series have yielded valuable insights:

N-Substituents: In a series of piperidine diamine derivatives targeting factor Xa, compounds with sp2 nitrogen-containing substituents, particularly amides and ureas, showed potent anticoagulant activity researchgate.net. This indicates that modifying the piperidine nitrogen of the this compound core could be a fruitful strategy for modulating activity.

Ring Substituents: The introduction of different groups at various positions on the piperidine ring can fine-tune potency and selectivity. In a series of piperidine-spirooxadiazole derivatives, modifications led to compounds with IC50 values in the low micromolar range against the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) nih.gov.

Exocyclic Chain Modifications: Alterations to the aminomethyl side chain could influence how the "warhead" of the molecule is presented to the target protein, affecting binding affinity.

The following table summarizes findings on how substituent modifications on piperidine-based compounds affect their biological activity.

| Compound Series | Target | Key Modification | Impact on Activity |

| Piperidine Diamine Derivatives | Factor Xa | Addition of amide and urea groups to a side chain nitrogen | Showed potent anticoagulant activity researchgate.net |

| Piperidine-spirooxadiazole Derivatives | α7 nAChR | Various substitutions on the spiro-moiety | Resulted in IC50 values from 3.3 μM to 13.7 μM nih.gov |

| Piperazine/Piperidine Derivatives | H3R / σ1R | Replacement of piperazine ring with a piperidine ring | Maintained H3R affinity while significantly increasing σ1R affinity nih.gov |

| Piperidine Carboxamides | Plasmodium falciparum Proteasome | Analogs of an initial hit compound (SW042) | Led to a potent analog (SW584) with oral efficacy in a mouse model nih.gov |

Role of Stereochemistry and Chiral Centers in Pharmacological Profiles

Stereochemistry is a critical aspect of drug design and action, as biological systems, including receptors and enzymes, are inherently chiral. This compound possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Piperidin-3-ylmethanamine and (S)-Piperidin-3-ylmethanamine.

These two enantiomers should be considered as two distinct chemical entities, as they can exhibit significant differences in their biological properties. nih.gov The three-dimensional arrangement of the atoms is crucial for the interaction with a biological target. According to the Easson-Stedman hypothesis, for a chiral molecule to interact effectively with a receptor, it typically requires a three-point attachment. One enantiomer (the eutomer) will have the correct spatial arrangement of its functional groups to bind optimally to the corresponding sites on the receptor, leading to a biological response. In contrast, its mirror image (the distomer) will be unable to achieve the same complementary fit, resulting in lower affinity or even inactivity nih.govnih.gov.

The implications of this for drug development are profound:

Pharmacological Activity: One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects nih.gov.

Pharmacokinetics: Enantiomers can be absorbed, distributed, metabolized, and excreted differently by the body nih.govresearchgate.net.

Therapeutic Index: Isolating the active enantiomer can lead to a superior medication with an improved therapeutic index compared to the racemic mixture (a 1:1 mixture of both enantiomers) nih.gov.

The synthesis of specific regio- and diastereoisomers of substituted piperidines is a key strategy for exploring the three-dimensional chemical space in fragment-based drug discovery, underscoring the importance of controlling stereochemistry to achieve desired pharmacological profiles nih.gov. Therefore, when using this compound as a scaffold, the synthesis and biological evaluation of the individual (R) and (S) enantiomers of its derivatives are essential to identify the more potent and safer drug candidate.

Computational Approaches in SAR Studies and Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design of new molecules and the exploration of structure-activity relationships. For a scaffold like this compound, these methods can predict and explain biological activity, saving significant time and resources.

3D-QSAR is a computational method used to establish a quantitative relationship between the 3D properties of a series of molecules and their biological activities mdpi.com. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed.

In a typical 3D-QSAR study involving derivatives of this compound, the molecules would be aligned based on their common scaffold. The models then generate 3D contour maps that visualize the regions where modifications to the structure would likely enhance or diminish biological activity rutgers.edu.

Steric Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours show where they are disfavored.

Electrostatic Maps: Blue contours highlight areas where positive charges are beneficial for activity, whereas red contours indicate where negative charges are preferred.

These maps provide a visual guide for medicinal chemists to design new derivatives with improved potency. For example, a 3D-QSAR study on piperidinyl amides as CCR5 antagonists successfully generated a predictive model that highlighted the importance of specific steric and electrostatic descriptors for activity researchgate.net. Such models have proven to be robust tools for optimizing lead compounds nih.govmdpi.com.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex mdpi.com. This method is crucial for understanding the molecular basis of a drug's mechanism of action.

For a derivative of this compound, docking simulations can place the molecule into the 3D structure of its target protein, which is often obtained from sources like the Protein Data Bank (PDB). The simulation then calculates a "docking score," an estimate of the binding affinity. More importantly, it provides a detailed, atom-level view of the binding mode, predicting key interactions such as:

Hydrogen bonds between the ligand's amine groups and polar residues in the active site.

Hydrophobic interactions between the piperidine ring and nonpolar pockets.

Pi-stacking or cation-pi interactions if aromatic groups are present.

For instance, a docking study of a potent piperidine-containing inhibitor of Cancer Osaka Thyroid Kinase identified specific hydrogen bonds with residues GLY 210, GLU 208, and ASP 270, and hydrophobic interactions with LEU 134 and VAL 152, which explained its high binding affinity (docking score -14.860) alliedacademies.orgalliedacademies.org. This information is invaluable for designing modifications that can strengthen these interactions and thereby increase potency.

The table below shows examples of interactions predicted by molecular docking for various piperidine derivatives.

| Ligand Class | Target Protein | Predicted Interactions | Reference |

| Piperidin-4-imine Derivatives | Enoyl-acyl carrier protein reductase | Hydrogen bonding, hydrophobic interactions | dovepress.com |

| Piperidine-containing Indazole | Cancer Osaka Thyroid Kinase | H-bonding (GLY 210, GLU 208), Pi-Pi stacking (TRP 132), Hydrophobic (LEU 134) | alliedacademies.orgalliedacademies.org |

| Pyridine (B92270)–thiourea Derivatives | S. aureus and E. coli receptors | Hydrogen bonds with key amino acid moieties (e.g., ARG 76, GLY 101) | mdpi.com |

Virtual Fragment Screening for Hit Identification

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds. It starts with screening small molecules, or "fragments," for weak binding to a biological target. This compound, with its defined 3D structure, is an excellent example of a fragment that can be used in such campaigns. The focus on 3D fragments is a response to the observation that many screening collections are overly populated with flat, 2D molecules nih.govwhiterose.ac.ukwhiterose.ac.uk.

Virtual fragment screening uses computational methods to search large databases of chemical compounds for molecules that are likely to bind to a target. The process often involves:

Pharmacophore Modeling: A pharmacophore model is built based on the key interaction features of known active ligands. This model acts as a 3D filter to search for compounds with the correct spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This approach was used to identify an initial piperidine-spirooxadiazole hit for the α7 nAChR nih.gov.

Database Screening: Large commercial or proprietary databases (containing hundreds of thousands to millions of compounds) are screened against the pharmacophore model or directly docked into the target's active site mdpi.com.

Hit Prioritization: The resulting hits are ranked based on docking scores, binding energy calculations (like MM-GBSA), and predicted drug-like properties to select a smaller, more manageable number of compounds for experimental testing mdpi.com.

This approach allows for the efficient exploration of vast chemical space to identify novel starting points for drug discovery programs built around the this compound scaffold.

Exploration of Chemical Space for Lead Generation

The exploration of chemical space around a given scaffold is a cornerstone of modern drug discovery, aiming to identify novel molecules with improved potency, selectivity, and pharmacokinetic properties. The this compound core, with its inherent three-dimensional structure and versatile chemical handles, represents a valuable starting point for the generation of diverse compound libraries and subsequent lead identification. Medicinal chemists employ various strategies to systematically modify this scaffold, thereby navigating the vastness of chemical space to uncover structure-activity relationships (SAR) that guide the design of superior therapeutic agents.

The this compound scaffold offers multiple points for chemical modification, allowing for a thorough exploration of the surrounding chemical space. These include:

N1-substitution on the piperidine ring: The secondary amine of the piperidine ring is a common site for introducing a wide array of substituents. This position is often crucial for modulating physicochemical properties such as lipophilicity and basicity, which in turn influence solubility, permeability, and off-target effects. Furthermore, the N1-substituent can engage in key interactions with the biological target.

Modification of the aminomethyl side chain: The primary amine of the methanamine moiety can be derivatized to form amides, sulfonamides, ureas, and other functional groups. These modifications can introduce new hydrogen bond donors and acceptors, as well as hydrophobic or charged groups, to probe the binding pocket of the target protein.

Substitution on the piperidine ring: The carbon atoms of the piperidine ring can be substituted with various groups to alter the conformation of the ring and to introduce additional points of interaction with the target. Such substitutions can also impact the metabolic stability of the molecule.

A key aspect of exploring the chemical space is the establishment of a robust structure-activity relationship (SAR). This is achieved by synthesizing and testing a series of analogs with systematic structural variations. The resulting data provides valuable insights into which structural features are critical for biological activity and which can be modified to optimize other properties.

An example of such a systematic exploration can be seen in the development of dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), where the N-benzyl piperidine moiety, a close structural relative of N-substituted this compound, served as a key building block. In this study, a series of N-benzyl piperidine derivatives were synthesized and evaluated for their inhibitory activity against HDAC and AChE. The SAR study revealed that the nature and position of substituents on the benzyl (B1604629) ring, as well as the linker connecting the piperidine and the zinc-binding group, had a significant impact on the dual inhibitory activity.

The following table summarizes the SAR data for a selection of these N-benzyl piperidine derivatives, illustrating how systematic modifications influence their biological activity.

| Compound | R1 | R2 | Linker | HDAC IC50 (µM) | AChE IC50 (µM) |

| d1 | H | H | Hydroxamic acid | 0.25 | 8.12 |

| d5 | 5,6-dimethoxy | H | Hydroxamic acid | 0.17 | 6.89 |

| d10 | H | 3-fluoro | Hydroxamic acid | 0.45 | 3.22 |

This data demonstrates that the introduction of dimethoxy substituents on the benzyl ring (compound d5 ) slightly improves HDAC inhibition while maintaining potent AChE inhibition compared to the unsubstituted analog (d1 ). Conversely, a fluoro substituent at the 3-position of the benzyl ring (compound d10 ) leads to a slight decrease in HDAC inhibitory activity but a significant increase in AChE inhibition. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations in Research

In Vitro and In Vivo Pharmacokinetic Assessment Methodologies

The pharmacokinetic profile of piperidine-based compounds is evaluated through a combination of in vitro and in vivo models. These methodologies aim to predict the behavior of the compounds in a biological system, providing essential data on their viability as research tools or potential therapeutic agents.

In Vitro Methodologies: